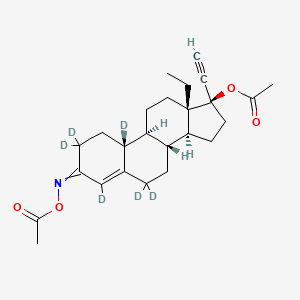
4-Hydroxyantipyrine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyantipyrine-D3, also known as 4-Hydroxy-1,5-dimethyl-3-oxo-2-phenyl pyrazoline-D3, is a deuterium-labeled derivative of 4-Hydroxyantipyrine. This compound is primarily used as a reference material in analytical chemistry and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine-D3 typically involves the deuteration of 4-Hydroxyantipyrine. The process begins with the preparation of 4-Hydroxyantipyrine, which is formed during the oxidative deamination of aminopyrine. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually through the use of deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuteration techniques to ensure the complete and efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified through various chromatographic methods to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxyantipyrine-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the quantification and tracking of chemical reactions.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs in biological systems.
Medicine: Utilized in clinical studies to monitor drug interactions and metabolic pathways.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs.
Mécanisme D'action
The mechanism of action of 4-Hydroxyantipyrine-D3 is primarily related to its role as a reference material in analytical studies. The deuterium labeling allows for precise tracking and quantification of the compound in various biological and chemical processes. This enables researchers to study the metabolism, distribution, and interaction of drugs with high accuracy. The molecular targets and pathways involved include drug-metabolizing enzymes and transporters in the liver and other tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyantipyrine: The non-deuterated form of 4-Hydroxyantipyrine-D3, used in similar applications but without the benefits of deuterium labeling.
4-Aminoantipyrine: Another derivative of antipyrine, used in analytical chemistry and pharmacokinetic studies.
4-Dimethylaminoantipyrine: A related compound with different functional groups, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential.
Propriétés
Numéro CAS |
65566-65-6 |
|---|---|
Formule moléculaire |
C11H9D3N2O2 |
Poids moléculaire |
207.24 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
1672-63-5 (unlabelled) |
Synonymes |
4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one |
Étiquette |
Antipyrine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









